N-(3-aminophenyl)-4-fluorobenzamide

Descripción

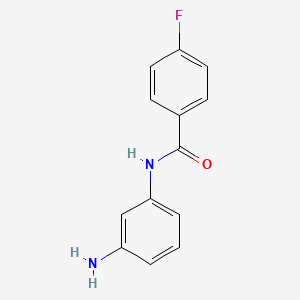

N-(3-aminophenyl)-4-fluorobenzamide is a synthetic organic compound characterized by a central benzamide (B126) core. This core consists of a benzene (B151609) ring bonded to an amide group. One of the phenyl rings is substituted with an amino group at the meta-position, while the other phenyl ring, derived from the benzoyl group, bears a fluorine atom at the para-position. This specific arrangement of functional groups imparts a distinct set of physicochemical properties to the molecule, making it a valuable building block and a subject of interest in various research domains.

A plausible synthetic route to this compound involves the acylation of 3-aminoaniline (also known as m-phenylenediamine) with 4-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com The starting materials are readily available, making the synthesis of this compound relatively straightforward for research purposes.

Below is a table of the physicochemical properties for this compound and its related isomers, providing a comparative overview of their basic characteristics.

| Property | This compound | 3-amino-4-fluorobenzamide (B1284707) | 4-Fluorobenzamide (B1200420) |

| Molecular Formula | C13H11FN2O | C7H7FN2O | C7H6FNO |

| Molecular Weight | 230.24 g/mol | 154.14 g/mol sigmaaldrich.com | 139.13 g/mol nih.gov |

| Appearance | Solid (predicted) | Solid sigmaaldrich.com | - |

| InChI Key | - | YTQWZYHHAPTFQH-UHFFFAOYSA-N sigmaaldrich.com | - |

Benzamides are a well-established class of compounds that feature prominently in both materials science and medicinal chemistry. mdpi.com The amide linkage is a key structural motif found in numerous biologically active molecules, including many approved pharmaceuticals. The versatility of the benzamide scaffold allows for the introduction of a wide array of substituents on the phenyl rings, enabling the fine-tuning of a molecule's properties to achieve desired biological effects.

In medicinal chemistry, benzamide derivatives have been investigated for a vast range of therapeutic applications. They are known to interact with various biological targets, including enzymes and receptors. For instance, substituted benzamides have been developed as antipsychotics, antiemetics, and prokinetics. More recently, research has focused on their potential as anticancer agents, with studies exploring their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases. mdpi.comnih.gov The N-(3-aminophenyl) portion of the molecule is of particular interest as it provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules and libraries of compounds for screening.

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net The small size and high electronegativity of the fluorine atom can lead to profound changes in a compound's properties. researchgate.net For example, the replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

While direct and extensive research specifically on this compound is not widely published, the research trajectories for this compound can be inferred from studies on structurally related molecules. The presence of the fluorinated benzamide scaffold in conjunction with an aminophenyl group suggests its utility as an intermediate or a core structure in the discovery of novel therapeutic agents.

Current research involving similar molecular frameworks is largely concentrated on the development of enzyme inhibitors. For example, derivatives of N-phenylbenzamide have been synthesized and evaluated for their activity against kinetoplastid parasites. nih.gov In the field of oncology, a significant amount of research is focused on developing inhibitors for various kinases that play a crucial role in cell signaling and proliferation. The N-(3-aminophenyl) motif is a common feature in many kinase inhibitors, serving as a key pharmacophore that can be further elaborated. mdpi.comnih.govnih.gov For instance, related structures have been investigated as inhibitors of Aurora kinases, tyrosine kinases, and ABL kinase. researchgate.netmdpi.comsemanticscholar.org

Another prominent area of research is the development of histone deacetylase (HDAC) inhibitors for cancer therapy. Several studies have shown that benzamide-containing molecules can effectively inhibit HDAC enzymes. nih.gov The this compound scaffold could serve as a starting point for the design of novel HDAC inhibitors. Additionally, the aminobenzamide scaffold has been explored for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. dovepress.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZFORZODOSNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 3 Aminophenyl 4 Fluorobenzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Scaffolds

The creation of benzamide derivatives is a cornerstone of organic synthesis. nih.gov Traditional and widely practiced methods involve the coupling of a carboxylic acid or its activated form with an amine. researchgate.net

Amidation and Coupling Reactions

The most fundamental approach to synthesizing benzamides, including N-(3-aminophenyl)-4-fluorobenzamide, is the acylation of an amine with a carboxylic acid derivative. The direct reaction between a carboxylic acid and an amine to form an amide is possible but often requires high temperatures and is not always efficient. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction.

One common method is the conversion of the carboxylic acid to an acyl chloride, which is highly reactive towards nucleophilic attack by an amine. nanobioletters.com For the synthesis of the target compound, this would involve reacting 3-phenylenediamine (m-phenylenediamine) with 4-fluorobenzoyl chloride.

Alternatively, a variety of coupling reagents are used to promote amide bond formation directly from a carboxylic acid and an amine without isolating an acyl chloride intermediate. acs.org These reagents activate the carboxylic acid in situ. A classic example is dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by the amine to form the amide bond, while the DCC is converted to dicyclohexylurea. youtube.com Other modern coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. chemicalbook.com

Oxidative amidation represents another pathway, where benzylamines or even aldehydes can be converted to benzamides using systems like an iodine-tert-butyl hydroperoxide (I2–TBHP) combination. researchgate.net

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent/System | Description | Byproduct |

| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides. nanobioletters.comprepchem.com | SO₂, HCl / CO, CO₂, HCl |

| DCC (Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate. youtube.com | DCU (Dicyclohexylurea) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, forms an active O-acylisourea. chemicalbook.com | Water-soluble urea (B33335) |

| I₂–TBHP | Used for oxidative amidation of benzylamines. researchgate.net | Not applicable |

Preparation of Fluoro-Benzamide Precursors

The synthesis of this compound requires the precursor 4-fluorobenzoyl chloride or 4-fluorobenzoic acid. prepchem.comguidechem.com A standard laboratory and industrial method for preparing 4-fluorobenzoyl chloride is the reaction of 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comguidechem.com For instance, heating a mixture of 4-fluorobenzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields the desired acyl chloride. prepchem.com

An alternative industrial route starts from 4-fluorotoluene. google.com This process involves the free-radical chlorination of the methyl group under UV irradiation to form 4-fluorotrichlorotoluene, which is then hydrolyzed using a composite catalyst (e.g., ferric trichloride (B1173362) and zinc chloride) to produce 4-fluorobenzoyl chloride. google.com

Table 2: Synthesis of 4-Fluorobenzoyl Chloride

| Starting Material | Reagents | Conditions | Yield |

| 4-Fluorobenzoic Acid | Thionyl chloride (SOCl₂), cat. DMF | Reflux in chloroform, 16 hours | 83% prepchem.com |

| 4-Fluorotoluene | 1. Cl₂, UV light, 70-85 °C2. H₂O, FeCl₃/ZnCl₂ catalyst | 1. Chlorination2. Hydrolysis at 130 °C | 99.3% google.com |

Functionalization and Diversification of the Aminophenyl Moiety

The aminophenyl portion of this compound offers significant opportunities for structural modification to create a library of analogues.

Introduction of Varied Substituents on the Aniline (B41778) Ring

The aniline ring can be functionalized either before or after the amide coupling reaction. A common strategy involves using a substituted phenylenediamine or a nitroaniline as the starting material. For example, to introduce substituents, one could start with a differently substituted nitroaniline. The nitro group acts as a precursor to the amine; it can be reduced to an amino group (e.g., via catalytic hydrogenation with Pd/C or using reducing agents like SnCl₂) after the amide bond has been formed. google.com This two-step process of nitration followed by reduction is a classic method for introducing an amino group onto an aromatic ring. google.comgoogle.com

Strategies for Modifying the Benzamide Backbone

Modification of the benzamide backbone itself, rather than the peripheral substituents, provides another layer of diversification. This can involve altering the amide bond or functionalizing the carbon atoms of the aromatic rings.

Recent advances in C-H activation and functionalization offer powerful tools for late-stage modification. rsc.org Palladium-catalyzed C(sp²)–H functionalization, for example, can be used to introduce new groups at positions ortho to the amide directing group. rsc.org Nickel catalysis has been employed for the oxidative cross-coupling between the ortho-C(sp²)–H bond of benzamides and the C(sp³)–H bond of other amides, demonstrating a method to build more complex structures directly from the benzamide core. acs.org

Innovative Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, greener, and novel methods for constructing chemical scaffolds.

Recent research has explored new ways to form amide bonds that bypass the need for traditional coupling reagents. One such method involves the use of ultrasound irradiation to drive the direct condensation of carboxylic acids and amines. A study demonstrated the use of a reusable solid acid catalyst (zirconium tetrachloride immobilized on diatomite earth) under ultrasonic conditions to synthesize benzamides rapidly and in high yield at room temperature. researchgate.net

Electrochemical methods are also emerging as a sustainable approach. An electrochemical strategy has been described for the direct amidation of benzylic C(sp³)–H bonds with primary benzamides, offering a novel route to secondary amides. acs.org

Another innovative approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov This method allows for the direct conversion of an aromatic ring to a benzamide, bypassing the need for a pre-formed carboxylic acid or aniline. nih.gov

Table 3: Summary of Innovative Synthetic Approaches

| Method | Key Features | Reagents/Conditions |

| Ultrasound-Assisted Synthesis | Green, rapid, high-yielding, room temperature. researchgate.net | Diatomite earth@IL/ZrCl₄, Toluene, Ultrasonic irradiation. researchgate.net |

| Electrochemical Amidation | Sustainable, selective C-H functionalization. acs.org | Electrochemical cell, various electrolytes. acs.org |

| Direct Carboxamidation | Bypasses traditional precursors. nih.gov | Cyanoguanidine, CF₃SO₃H (superacid). nih.gov |

| PhNCO-enabled Synthesis | Uses phenyl isocyanate for transamidation. rsc.org | N-(2-aminophenyl)benzamide, Phenyl isocyanate. rsc.org |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. nih.gov This technique, often performed using ball milling, involves the grinding of solid reactants, leading to reactions in the absence of bulk solvents. The advantages of this approach include reduced reaction times, milder conditions, and minimized waste generation. organic-chemistry.org

In the context of amide synthesis, mechanochemistry has been successfully employed for the preparation of primary amides from esters. nih.govorganic-chemistry.org A general and efficient mechanochemical method involves the reaction of esters with an ammonia (B1221849) source, such as calcium nitride (Ca₃N₂), facilitated by a catalyst like indium(III) chloride (InCl₃) in the presence of a minimal amount of a liquid additive like ethanol. organic-chemistry.orgacs.org This transformation is conducted in a ball mill, where the mechanical forces generated by the milling media (balls) and the vibration frequency drive the reaction to completion. acs.org

This methodology has demonstrated broad applicability, tolerating a wide array of functional groups, including halogens, acetals, thioethers, and even sensitive amino groups. nih.govacs.org The preservation of stereochemical integrity at centers adjacent to the carbonyl group has also been reported, highlighting the mildness of the reaction conditions. nih.gov

While a specific mechanochemical synthesis for this compound has not been explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the established protocols for primary amide synthesis. A potential pathway could involve the mechanochemical reaction of a suitable ester precursor, methyl 4-fluorobenzoate, with 1,3-diaminobenzene. However, the general reported method focuses on the synthesis of primary amides from esters and a nitrogen source. A more direct conceptual application for this compound would involve the reaction of 4-fluorobenzoic acid with m-phenylenediamine (B132917) under mechanochemical conditions.

To illustrate the general mechanochemical approach for amide synthesis, the following table summarizes the key parameters for the synthesis of primary amides from esters, which could be adapted for the synthesis of this compound analogues.

| Reactant 1 | Reactant 2 | Catalyst/Additive | Reaction Time | Yield (%) |

| Aromatic/Aliphatic Ester | Calcium Nitride | Indium(III) Chloride, Ethanol | 90 min | 70-90% |

This table presents generalized data for the mechanochemical synthesis of primary amides and should be considered as a conceptual framework for the synthesis of the target compound.

The successful application of this technique to the synthesis of the antiepileptic drug rufinamide (B1680269) underscores its potential in pharmaceutical manufacturing. nih.govacs.org The principles of mechanochemistry, therefore, offer a promising and green avenue for the synthesis of this compound and its derivatives.

Multicomponent Reaction Applications

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are highly valued in drug discovery and organic synthesis for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple and readily available precursors. nih.govmdpi.com

While the direct synthesis of this compound via a single MCR has not been prominently described, the principles of MCRs can be applied to construct its core structure or to synthesize its analogues. For instance, a three-component reaction involving 4-fluorobenzaldehyde, a suitable nitrogen source, and a third component could potentially lead to precursors of the target molecule. mdpi.com

Various named MCRs have been instrumental in the synthesis of a wide range of bioactive compounds. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides, which are pseudo-peptides. researchgate.net A hypothetical Ugi-type reaction for the synthesis of an this compound analogue could involve the reaction of 4-fluorobenzoic acid, 3-aminoaniline (or a derivative), an isocyanide, and an aldehyde or ketone.

Another relevant MCR is the Doebner reaction, which is a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly yielding a benzamide, this reaction highlights the potential of using aromatic amines like 3-aminoaniline in MCRs to build complex heterocyclic structures that could be further elaborated to the desired amide.

A recent study detailed a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and cyclic secondary amines. mdpi.com This reaction proceeds through a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com This demonstrates the reactivity of the 4-fluoro-substituted aromatic ring in MCRs, a key structural feature of this compound.

The following table outlines some prominent multicomponent reactions and their potential, albeit conceptual, application in the synthesis of scaffolds related to this compound.

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Ugi Reaction | 4-Fluorobenzoic acid, 3-Aminophenol derivative, Isocyanide, Aldehyde | α-Acylamino carboxamide with a 4-fluorobenzoyl group |

| Doebner Reaction | 3-Aminoaniline, Aldehyde, Pyruvic Acid | Quinolone derivative with an amino group at a position corresponding to the starting aniline |

| Knoevenagel-SNAr | 4-Fluorobenzaldehyde, β-Ketonitrile, Amine | α-Arylidene-β-ketonitrile with a substituted aminophenyl group |

This table illustrates the conceptual application of various MCRs for the synthesis of structures analogous or related to this compound.

The versatility of MCRs in generating diverse molecular architectures makes them a highly attractive strategy for the derivatization of the this compound scaffold, enabling the exploration of a broad chemical space in the search for new bioactive compounds. nih.gov

Structure Activity Relationship Sar Studies of N 3 Aminophenyl 4 Fluorobenzamide Derivatives

Impact of Fluorine Position and Substitution on Biological Activity

The strategic placement of fluorine atoms on the N-(3-aminophenyl)-4-fluorobenzamide scaffold is a key determinant of the molecule's biological efficacy. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, allow it to modulate the electronic and metabolic characteristics of the parent compound. researchgate.net

Research has shown that the position of the fluorine substituent can significantly alter the activity of these derivatives. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the presence and position of a fluorine atom on the benzyl (B1604629) ring were found to be critical for their inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov A quantitative structure-activity relationship (QSAR) study highlighted that the inhibitory potency is dependent on the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring. nih.gov

Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This is exemplified in studies of amodiaquine (B18356) analogues, where fluorine substitution at specific positions rendered the compounds more resistant to oxidation, a key factor in reducing the formation of toxic metabolites. nih.gov The influence of fluorination extends to altering the acidity, lipophilicity, and hydrogen-bonding capabilities of a molecule, all of which affect its absorption, distribution, and ultimately, its biological activity. researchgate.net

The following table summarizes the impact of fluorine substitution on the biological activity of selected benzamide (B126) derivatives:

| Compound/Modification | Target | Observed Effect on Activity | Reference |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives | Sodium-Calcium Exchanger (NCX) | Potent inhibition, dependent on hydrophobicity and shape of the 3-position substituent. nih.gov | nih.gov |

| 2',6'-difluoro and 4'-fluoro amodiaquine analogues | Plasmodium falciparum | Maintained antimalarial efficacy with increased resistance to oxidation. nih.gov | nih.gov |

| Polyfluorophenyl-modified ligands | Spinach2 and Broccoli aptamers | Initiated a slow change in aptamer affinity, suggesting local structural disruption. nih.govbiorxiv.org | nih.govbiorxiv.org |

Role of the Aminophenyl Moiety in Ligand-Target Interactions

The aminophenyl moiety of this compound is crucial for establishing specific interactions with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form key contacts within the binding site of a protein or nucleic acid.

In the context of DNA methyltransferase (DNMT) inhibitors, the aminophenyl group has been identified as an important feature for interaction with the enzyme. nih.gov Molecular modeling studies of SGI-1027, a quinoline-based DNMT inhibitor, suggested that the aminopyrimidine and quinoline (B57606) moieties are critical for binding to the substrates and the protein. nih.gov Subsequent synthesis and evaluation of analogues revealed that modifications to the aminophenyl portion could significantly impact inhibitory activity. nih.gov

The presence of an adenine (B156593) residue, which contains an amino group, has been shown to be essential for high-affinity ligand binding in Spinach and related RNA aptamers. biorxiv.org This highlights the importance of the amino group in mediating interactions that can even induce structural rearrangements in the target molecule. biorxiv.org Studies with a library of ligands with extensions from the imido nitrogen of DFHBI, a fluorescent molecule, showed that these extensions could interact with a "gateway" adenine to either enhance or diminish affinity. biorxiv.org

Systematic Exploration of Benzamide Ring Substituents

The benzamide ring provides a versatile scaffold for introducing a variety of substituents to fine-tune the pharmacological profile of this compound derivatives.

Influence of Electronic and Steric Properties of Substituents

The synthesis of various N-benzamide derivatives has demonstrated that a wide range of functional groups can be tolerated on the benzamide ring, leading to compounds with diverse biological activities, including antimicrobial and anticancer effects. nanobioletters.com

Analysis of Linker Length and Conformational Flexibility

In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), modifications to both the N-naphthalene and fluorophenyl moieties of a lead compound, FPMINT, led to changes in inhibitory potency and selectivity. frontiersin.org This suggests that the spatial arrangement of these groups is crucial for discriminating between different transporter subtypes. Furthermore, the introduction of a flexible -O- spacer in carbamates can increase their conformational freedom in solution. mdpi.com

Identification of Key Pharmacophoric Features for Diverse Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features can be deduced from the SAR studies.

These features generally include:

A hydrogen bond donor/acceptor system (the amide linkage and the amino group).

An aromatic ring system (the fluorobenzoyl and aminophenyl rings) capable of engaging in π-π stacking and hydrophobic interactions.

A strategically placed fluorine atom to enhance metabolic stability and modulate electronic properties.

The versatility of this scaffold allows for its adaptation to a wide range of biological targets. For example, derivatives have been developed as inhibitors of DNA methyltransferases, nih.gov protein kinases, researchgate.net and transporters, frontiersin.org as well as compounds with antimicrobial nanobioletters.com and antiviral nih.gov activities. The ability to systematically modify each part of the molecule—the fluorobenzamide ring, the aminophenyl moiety, and the linker—provides a powerful platform for the discovery of new therapeutic agents.

Biological Activity and Mechanistic Investigations of N 3 Aminophenyl 4 Fluorobenzamide and Analogues Preclinical Focus

In Vitro Biological Efficacy Assessments

The biological activities of N-(3-aminophenyl)-4-fluorobenzamide and its structural analogues have been evaluated through a series of in vitro enzymatic assays. These studies provide foundational knowledge on their potential mechanisms of action at a molecular level.

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of this class of compounds have spanned several key targets relevant to neurodegenerative diseases, inflammation, and microbial pathogenesis.

While no specific inhibitory data for this compound against acetylcholinesterase (AChE) and β-secretase (BACE1) was identified in the reviewed literature, studies on analogous benzamide (B126) structures highlight the potential of this chemical class. Both AChE, which breaks down the neurotransmitter acetylcholine, and BACE1, an enzyme critical in the formation of amyloid-β plaques, are key targets in Alzheimer's disease research. nih.gov

A study focused on new benzamide derivatives projected as dual inhibitors for these enzymes revealed promising activity. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) demonstrated potent inhibition of AChE and BACE1. nih.gov This suggests that the benzamide scaffold is a viable starting point for developing multi-target agents for Alzheimer's disease. nih.govnih.govrsc.org The inhibitory concentrations for these related benzamide analogues are detailed below.

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 | nih.gov |

| Donepezil (Standard) | 0.046 | Not Determined | nih.gov |

| Quercetin (Standard) | Not Determined | 4.89 | nih.gov |

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. While direct inhibitory data for this compound is not available, research on derivatives containing the 4-fluorobenzamide (B1200420) moiety indicates significant anti-inflammatory potential through COX inhibition. researchgate.net

One study detailed a series of novel 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives as selective COX-2 inhibitors. The compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) showed particularly potent and selective inhibition of COX-2, superior to the standard drug celecoxib. nih.gov This highlights the importance of the N-(4-fluorophenyl) group in achieving high selectivity for the COX-2 isoform, which is associated with inflammation, over the constitutively expressed COX-1 isoform. nih.govnih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 | nih.gov |

| Thioureido quinazolinone derivative 4b | Not specified | Not specified | 5.75 | researchgate.net |

| Celecoxib (Standard) | 14.2 | 0.42 | 33.8 | nih.gov |

| Indomethacin (Standard) | Not specified | Not specified | 0.27 | researchgate.net |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Despite extensive searches, no specific data on the urease inhibitory activity of this compound or its close analogues were found in the reviewed scientific literature. Studies on other classes of compounds, such as N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues and various thiourea (B124793) derivatives, have shown significant urease inhibitory potential, often superior to the standard inhibitor, thiourea. nih.gov However, these compounds are not structurally close analogues to this compound.

F-ATP synthase is a crucial enzyme for cellular energy metabolism, responsible for the synthesis of ATP. mdpi.compatsnap.com It has emerged as a target for various therapeutic areas, including cancer and infectious diseases. nih.govunibo.it A review of the literature did not yield any studies evaluating the inhibitory effects of this compound or related benzamide derivatives on F-ATP synthase. Known inhibitors typically belong to other chemical classes, such as macrolides (e.g., oligomycin), diarylquinolines (e.g., bedaquiline), and various natural peptides. nih.govnih.gov

Monoamine oxidase-B (MAO-B) is an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576) and is a target for the treatment of neurodegenerative conditions such as Parkinson's disease. nih.govfrontiersin.org While direct inhibition data for this compound against MAO-B is unavailable, studies on related anilide and fluorinated phenyl structures provide insight into the potential of this chemical family.

Research has shown that small molecules with anilide (N-phenylamide) motifs can be potent MAO-B inhibitors. nih.gov For example, 4-Fluoro-3-nitrophenyl azide, which contains a fluorinated phenyl ring, acts as a competitive inhibitor of MAO-B with a Ki of 2.8 µM. nih.gov Another study on aromatic amides identified N-(2,4-dinitrophenyl)benzamide as an inhibitor with a preference for MAO-A, but its analogue N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide was a potent and selective MAO-B inhibitor. nih.gov

| Compound | MAO-B Inhibition | Reference |

|---|---|---|

| 4-Fluoro-3-nitrophenyl azide | Ki = 2.8 µM (competitive) | nih.gov |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | IC50 = 56 nM | nih.gov |

| N-(2,4-dinitrophenyl)benzamide | Higher preference for MAO-A (IC50 = 126 nM) | nih.gov |

α-glucosidase Inhibition

There is no available scientific literature detailing the α-glucosidase inhibitory activity of this compound or its close analogues. While various benzamide derivatives have been explored as potential α-glucosidase inhibitors, no studies were identified that specifically evaluate this compound.

ZNF207 Inhibition

No research has been published demonstrating the inhibitory effects of this compound on Zinc Finger Protein 207 (ZNF207). Studies on ZNF207 inhibition have focused on other classes of molecules, such as N-(anthracen-9-ylmethyl) benzamide derivatives, which are structurally distinct from the subject compound. nih.gov

USP7 Inhibition

The potential for this compound to act as an inhibitor of Ubiquitin-specific-processing protease 7 (USP7) has not been investigated in the available literature. Research into USP7 inhibitors has centered on other chemical scaffolds.

Receptor Modulation and Binding Affinity Research

Adenosine (B11128) Receptor (A1, A2A, A3) Antagonism

There is no evidence in the scientific literature to suggest that this compound functions as an antagonist for adenosine receptors A1, A2A, or A3. The development of antagonists for these receptors has involved different chemical classes. nih.govnih.gov

Free Fatty Acid 2 Receptor (FFA2) Allosteric Modulation

The most significant research findings for analogues of this compound are in the context of Free Fatty Acid 2 Receptor (FFA2) modulation. A notable analogue, AZ1729 (N-[3-(2-carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide), has been identified as a novel allosteric agonist and positive allosteric modulator (PAM) of FFA2.

AZ1729 exhibits unique functional bias by selectively activating Gi signaling pathways without engaging Gq/G11-mediated signaling. This Gi-bias is a crucial finding, as these distinct pathways are believed to control different physiological outcomes. The characterization of AZ1729 helps to dissect the physiological roles of FFA2 signaling. For instance, its ability to inhibit β-adrenoceptor agonist-promoted lipolysis in primary mouse adipocytes and to promote chemotaxis of human neutrophils confirmed these processes as being mediated by FFA2 Gi-signaling. Conversely, the inability of AZ1729 to mimic propionate-mediated release of GLP-1 from mouse colonic preparations defines this response as a Gq/G11-transduced event.

The allosteric nature of this interaction means that AZ1729 binds to a site on the FFA2 receptor that is distinct from the orthosteric site where endogenous short-chain fatty acids (SCFAs) bind. As a PAM, it can enhance the activity of endogenous ligands like propionate (B1217596) in Gi-mediated pathways.

Table 1: Activity of AZ1729, an Analogue of this compound, at the FFA2 Receptor

| Compound | Activity Profile | Signaling Pathway Bias |

| AZ1729 | Allosteric Agonist & Positive Allosteric Modulator (PAM) | Gi-biased |

This interactive table is based on data from preclinical research on the FFA2 receptor.

Sigma-1 Protein Ligand Interactions

No studies were found that investigate the interaction between this compound and the sigma-1 protein. Research into sigma-1 receptor ligands has typically focused on a pharmacophore consisting of a phenylalkylamine structure, which differs from the benzamide structure of the compound . nih.gov

Cell-Based Assays and Cellular Pathway Modulation

The antiproliferative and cytotoxic potential of benzamide and aminophenyl derivatives has been explored across various cancer cell lines. While data for this compound is scarce, related structures have demonstrated notable activity.

For instance, a series of fluorinated Schiff bases derived from 2-aminophenylhydrazines was tested for anticancer properties on the A549 non-small cell lung cancer cell line. One compound with five fluorine atoms exhibited a potent cytotoxic effect with an IC50 value of 0.64 μM. nih.gov Another compound in the series, containing two fluorine atoms, showed a strong antiproliferative effect. nih.gov This suggests that the presence and number of fluorine atoms can significantly influence the anticancer activity of aminophenyl derivatives.

Similarly, a study on 3-aminobenzamide (B1265367) (3-ABA), which represents a core part of the target molecule's structure, demonstrated an antiproliferative effect on the human carcinoma cell line A431. nih.gov 3-ABA was found to inhibit both cell growth and colony formation in a reversible manner. nih.gov

Analogues incorporating a thiazole (B1198619) ring, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have shown high in vitro potency against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia models. nih.gov Furthermore, a novel series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives displayed cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines, with activity being strongly dependent on the presence of a hydroxyl group. nih.gov

Table 1: Cytotoxic and Antiproliferative Activity of Selected Analogues

| Compound/Analogue Class | Cell Line | Activity Type | Measurement (e.g., IC50) | Reference |

|---|---|---|---|---|

| Fluorinated Schiff Base (5 fluorine atoms) | A549 | Cytotoxic | IC50: 0.64 μM | nih.gov |

| Fluorinated Schiff Base (2 fluorine atoms) | A549 | Antiproliferative | Strong effect noted | nih.gov |

| 3-Aminobenzamide (3-ABA) | A431 | Antiproliferative | Inhibition of growth and colony formation | nih.gov |

| Guanidine Derivatives (Compound 20) | HCT-116 | Cytotoxic | IC50: 12.8 μM (mean) | nih.gov |

| Guanidine Derivatives (Compound 24) | HCT-116 | Cytotoxic | IC50: 12.7 μM (mean) | nih.gov |

| Guanidine Derivatives (Compound 30) | HCT-116 | Cytotoxic | IC50: 8 μM | nih.gov |

This table is interactive. Click on the headers to sort.

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is common in many cancers. youtube.com Inhibition of this pathway is a key strategy in cancer therapy. While no studies directly link this compound to this pathway, the general mechanism involves the inhibition of key kinases like MEK and ERK. youtube.com For example, combining RAF inhibitors like vemurafenib (B611658) with MEK inhibitors can suppress ERK activation and control malignancies with BRAF and NRAS mutations. youtube.com The development of compounds that can modulate this pathway is an active area of research, but specific data for this compound or its direct analogues is not currently available.

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis, often called the "guardian of the genome". youtube.comnih.gov Its activity is negatively regulated by the MDM2 oncogene, which binds to p53 and promotes its degradation. youtube.comnih.gov Targeting the p53-MDM2 interaction is a promising strategy for cancer therapy. rvaprostatecancersupport.orgdoaj.orgnih.gov

Studies on related heterocyclic compounds have shown effects on this pathway. For example, benzimidazole (B57391) derivatives can downregulate the cellular levels of MDM2 and its homolog MDMX, leading to the activation of p53 in melanoma and breast cancer cells. nih.gov This suggests that compounds with similar structural motifs might interfere with these key regulatory proteins. The loss of MDM2 has been shown to induce apoptosis even in cancer cells that lack functional p53, indicating a potential vulnerability. nih.gov

Furthermore, the modulation of genes related to cancer stem cells is another important therapeutic avenue. Research has shown that inhibiting the p53-MDM2 interaction can lead to a decrease in the expression of Bmi-1, a key regulator of self-renewal, thereby reducing the fraction of cancer stem cells. While direct evidence for this compound is lacking, these findings in related pathways highlight a potential mechanism of action for novel anticancer agents.

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic anticancer agents eliminate tumor cells. Several analogues of this compound have been shown to induce apoptosis.

Fluorinated aminophenylhydrazines were found to cause cell death in A549 lung cancer cells through the stimulation of apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes like chromatin condensation. nih.gov Similarly, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogue leads to cancer cell death by inducing both apoptosis and autophagy. nih.gov

In another study, novel inhibitors targeting the MDM2-MDM4 E3 ligase complex were developed, and a fluorine-containing derivative demonstrated improved pro-apoptotic activity in leukemic cells, even in those with p53 mutations. nih.gov The induction of apoptosis by a novel acetal (B89532) of andrographolide (B1667393) containing a 4-fluorophenyl group was also confirmed in MDA-MB-231 breast cancer cells. acgpubs.org These findings consistently point towards apoptosis induction as a likely mechanism of action for this class of compounds. One of the early markers of apoptosis is the surface exposure of phosphatidylserine, which can be detected using Annexin V. nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. Swarming motility is a coordinated movement of bacteria that contributes to biofilm formation and virulence. nih.gov The inhibition of these processes is a key strategy to combat chronic and resistant bacterial infections. While there is no specific research on this compound, studies on other small molecules have shown promise. For example, certain synthetic cationic peptides have been shown to inhibit biofilm formation and reduce swarming motility in pathogens like Pseudomonas aeruginosa.

The antimicrobial potential of fluorinated benzamides and related structures has been investigated against a range of bacterial pathogens. The inclusion of fluorine in a molecular structure is a known strategy to enhance antimicrobial activity. mdpi.com

Studies on fluorinated benzimidazole derivatives have demonstrated good antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, certain 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL. mdpi.com Another series of fluorobenzoylthiosemicarbazides showed that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 7.82 to 31.25 μg/mL.

New benzamide FtsZ inhibitors have demonstrated superior bactericidal activity against multidrug-resistant Staphylococcus aureus. nih.gov In the context of mycobacteria, amides derived from hydroxycinnamic acids are known to be active against Mycobacterium tuberculosis. A study on difluoromethyl cinnamoyl amides found that several compounds were potent and selective against Mycobacterium smegmatis, a common model for M. tuberculosis, with MIC values as low as 8 µg/mL. These findings suggest that fluorinated benzamide structures are a promising scaffold for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 μg/mL | mdpi.com |

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 μg/mL | |

| Difluoromethyl cinnamoyl amides | Mycobacterium smegmatis | 8 μg/mL |

This table is interactive. Click on the headers to sort.

Antiviral Activity (e.g., Influenza A Viruses)

It is important to note that these findings are for a different virus and a structurally distinct analogue. The potential for this compound or its closer analogues to exhibit activity against Influenza A virus remains an area for future investigation. The development of novel anti-influenza agents is a critical area of research, with current therapies often limited by viral resistance and strain variability. nih.gov

Antiparasitic Activity (Trypanosoma brucei, Antiplasmodial activity against P. falciparum)

Analogues of this compound have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasites Trypanosoma brucei, the causative agent of African trypanosomiasis, and Plasmodium falciparum, a major cause of malaria.

Research into N-phenylbenzamide derivatives has identified compounds with potent in vitro activity against T. brucei. One study highlighted a naphthalene (B1677914) diimide (NDI) derivative, NDI 16, which exhibited remarkable potency with a 50% inhibitory concentration (IC50) of 0.011 nM against T. brucei. This compound was found to be significantly more potent than the standard drug pentamidine (B1679287) (IC50 = 5.3 nM). nih.gov Another class of analogues, flavonoids, also showed promising trypanocidal activity. For example, 7,8-dihydroxyflavone (B1666355) displayed a potent IC50 of 68 ng/mL against T. brucei rhodesiense. nih.gov

In Vitro Activity of Analogues against Trypanosoma brucei

| Compound/Analogue Class | IC50 | Reference |

|---|---|---|

| NDI 16 (Naphthalene diimide derivative) | 0.011 nM | nih.gov |

| Pentamidine (Standard Drug) | 5.3 nM | nih.gov |

| 7,8-Dihydroxyflavone (Flavonoid) | 68 ng/mL | nih.gov |

Several analogues have been investigated for their activity against the malaria parasite, P. falciparum. One study on benzofuranone derivatives identified (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone as a potent agent against the drug-sensitive 3D7 strain of P. falciparum, with an IC50 value of 0.28 μM. researchgate.net In another study, a series of 4-amino-thieno[3,2-d]pyrimidines were synthesized and evaluated, with the promising compound, N2-(tert-butyl)-N nih.gov-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, demonstrating good antiplasmodial activity. nih.gov

Antiplasmodial Activity of Analogues against P. falciparum

| Compound/Analogue Class | Strain | IC50 | Reference |

|---|---|---|---|

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (drug-sensitive) | 0.28 μM | researchgate.net |

| N2-(tert-butyl)-N nih.gov-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | Not specified | Good activity | nih.gov |

Selectivity Against Normal Cell Lines

A crucial aspect of preclinical drug development is ensuring that a compound is selectively toxic to the target pathogen or cancer cell, while exhibiting minimal toxicity to normal host cells. Studies on analogues of this compound have addressed this selectivity.

The highly potent antitrypanosomal naphthalene diimide derivative, NDI 16, was evaluated for its cytotoxicity against human MRC-5 cells. It demonstrated a remarkable selectivity, being 3454-fold more potent against T. brucei than against the normal human cell line. nih.gov This high selectivity index suggests a favorable therapeutic window for this class of compounds.

Selectivity of an NDI Analogue

| Compound | Target | IC50 | Normal Cell Line | CC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| NDI 16 | T. brucei | 0.011 nM | MRC-5 | >38 nM | 3454 | nih.gov |

In Vivo Preclinical Model Investigations (Non-Human)

Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-induced Rat Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of potential drug candidates. While direct in vivo anti-inflammatory data for this compound is not currently published, a study on a structurally similar compound, N-(3-Florophenyl)ethylcaffeamide (FECA), provides valuable insights.

In a study using a carrageenan-induced mouse paw edema model, administration of FECA at doses of 10 and 20 mg/kg significantly inhibited the development of paw edema at three, four, and five hours post-carrageenan injection. nih.gov This suggests that compounds with a similar structural backbone may possess anti-inflammatory properties. The model works by inducing a localized inflammatory response, and the reduction in paw volume by the test compound is a measure of its anti-inflammatory efficacy. nih.govums.ac.idyoutube.com

Antitumor Efficacy in Xenograft and Orthotopic Models

Xenograft and orthotopic models are crucial for evaluating the in vivo antitumor efficacy of new chemical entities. In these models, human cancer cells are implanted into immunocompromised mice, either subcutaneously (xenograft) or in the organ of origin (orthotopic), to mimic tumor growth in a living system.

While specific in vivo antitumor data for this compound is not available, a study on a related analogue, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown promising results. This compound demonstrated a significant reduction in tumor growth in an A375 melanoma xenograft model in mice. The shared 3-aminophenyl acetamide (B32628) moiety suggests a potential area for further investigation into the antitumor effects of this compound and its derivatives.

Antiparasitic Efficacy in Infection Models (e.g., Trypanosoma brucei)

The in vivo efficacy of antiparasitic compounds is a critical step in their development. Murine models of African trypanosomiasis are instrumental in assessing the ability of a drug to clear the parasitic infection.

A significant finding for a related N-phenylbenzamide derivative demonstrated its curative potential in a mouse model of acute African trypanosomiasis when administered orally. This highlights the potential of this class of compounds to be developed into effective oral treatments for this neglected tropical disease. Furthermore, in a separate in vivo study, the flavonoid quercetin, an analogue, appeared to ameliorate parasitic infections in mouse models, suggesting that compounds with similar structural features may have beneficial effects in vivo. nih.gov

Central Nervous System Activity (e.g., Antidepressant-like Effects in Mice)

While direct preclinical investigations into the antidepressant-like effects of this compound are not extensively documented in publicly available research, the central nervous system (CNS) activity of structurally related benzamide analogues has been the subject of scientific inquiry. These studies provide valuable insights into the potential pharmacological profile of this class of compounds, particularly concerning their antidepressant-like properties in murine models.

Research into various N-phenylbenzamide derivatives has demonstrated their potential to modulate CNS activity. For instance, some benzamides have been investigated for their neuroleptic potential, which refers to their ability to act on the nervous system. mdpi.com Preclinical studies involving behavioral tests in mice, such as the forced swim test (FST) and tail suspension test (TST), are standard methods for evaluating the antidepressant-like potential of novel compounds. dntb.gov.uanih.gov These tests are based on the principle that an animal will exhibit immobility when placed in a stressful and inescapable situation, and that this immobility can be reversed by effective antidepressant treatments.

Investigations into analogues of this compound have revealed promising antidepressant-like activity in mice. One such study focused on N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), an organoselenium compound incorporating a benzamide moiety. nih.gov In this research, SePB was found to reduce immobility time in both the FST and TST in mice, indicative of an antidepressant-like effect. nih.gov Notably, this effect was not associated with changes in general locomotor activity, suggesting a specific action on depressive-like behaviors. nih.gov

Further mechanistic studies with SePB pointed towards the involvement of the serotonergic system in its antidepressant-like action. nih.gov The effects of SePB were blocked by the pre-treatment of mice with p-chlorophenylalanine (pCPA), a substance that depletes serotonin (B10506). nih.gov This finding suggests that the observed antidepressant-like activity is dependent on the presence of serotonin in the brain. nih.gov

Another analogue, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide (CF3SePB), also demonstrated significant antidepressant-like effects in both the FST and TST. nih.gov The mechanism of action for CF3SePB was also linked to the modulation of the serotonergic system, specifically involving the 5-HT1A and 5-HT3 receptors. nih.gov Interestingly, the antidepressant-like effects of CF3SePB were not prevented by noradrenergic antagonists, indicating a more selective interaction with the serotonin system. nih.gov

The following tables summarize the findings from preclinical studies on these benzamide analogues.

Table 1: Antidepressant-Like Effects of Benzamide Analogues in Mice

| Compound | Test | Observation | Implication |

| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB) | Forced Swim Test (FST) | Reduced immobility time | Antidepressant-like effect |

| Tail Suspension Test (TST) | Reduced immobility time | Antidepressant-like effect | |

| N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide (CF3SePB) | Forced Swim Test (FST) | Reduced immobility time | Antidepressant-like effect |

| Tail Suspension Test (TST) | Reduced immobility time | Antidepressant-like effect |

Table 2: Mechanistic Insights into the Antidepressant-Like Effects of Benzamide Analogues

| Compound | Mechanistic Study | Finding | Conclusion |

| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB) | Pre-treatment with pCPA (serotonin depletor) | Prevention of anti-immobility effect | Involvement of the serotonergic system |

| N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide (CF3SePB) | Interaction with serotonergic receptors | Modulation of 5-HT1A and 5-HT3 receptors | Serotonergic system is key to its action |

| Interaction with noradrenergic antagonists | No prevention of antidepressant-like effect | Selective action on the serotonergic system |

These findings from related benzamide compounds underscore the potential for this compound to exhibit CNS activity and warrant further investigation into its specific antidepressant-like effects and mechanisms of action.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for identifying potential biological targets and understanding how a compound like N-(3-aminophenyl)-4-fluorobenzamide might interact with them. Docking simulations can screen large libraries of compounds against a known protein target or, conversely, test a single compound against various potential protein targets. researchgate.netnih.gov

A primary output of molecular docking is the detailed visualization of the protein-ligand interaction network. This network is composed of various non-covalent interactions that stabilize the complex. For a molecule such as this compound, key interactions would include:

Hydrogen Bonding: The amide group (-CONH-) and the primary amine (-NH2) are potent hydrogen bond donors, while the carbonyl oxygen, the fluorine atom, and the nitrogen atoms can act as hydrogen bond acceptors. mdpi.com Docking studies can identify specific amino acid residues in a protein's active site that form these critical hydrogen bonds. researchgate.net

Hydrophobic Interactions: The two phenyl rings in the compound's structure provide significant surface area for hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine within the binding pocket. malariaworld.org

Halogen Bonding: The fluorine atom can participate in halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. These scoring functions evaluate factors such as electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. While many scoring functions exist, their accuracy can vary, and they are best used for ranking potential candidates rather than determining exact binding energies. malariaworld.org

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -9.2 | ASP-184, LYS-72 | Hydrogen Bond |

| PHE-160 | π-π Stacking | ||

| Protease B | -7.8 | GLY-143, SER-195 | Hydrogen Bond |

| Receptor C | -8.5 | LEU-289, VAL-312 | Hydrophobic |

| ASN-293 | Hydrogen Bond |

Pharmacological ligands can bind to a receptor at different sites. Orthosteric ligands bind to the primary, active site where the endogenous substrate binds. nih.gov In contrast, allosteric modulators bind to a distinct, secondary site on the receptor, causing a conformational change that alters the activity of the primary site. nih.govnih.gov Molecular docking can help differentiate between these mechanisms. By docking this compound to a receptor with a known orthosteric pocket, researchers can determine if the compound prefers to bind there or at a different, potentially allosteric, location. This has significant implications for drug development, as allosteric modulators can offer higher selectivity and a more nuanced modulation of receptor activity. nih.gov

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties and stability. These calculations can predict various molecular descriptors and correlate them with experimental spectroscopic data. researchgate.net

Analyzing the electronic structure reveals the fundamental characteristics that govern a molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP plot maps the electrostatic potential onto the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen and fluorine atoms would be expected to be regions of negative potential, while the amine and amide hydrogens would be areas of positive potential.

Natural Bond Orbital (NBO): NBO analysis examines the delocalization of electron density between orbitals, which can be interpreted as stabilizing donor-acceptor interactions. This method provides insight into hybridization, chemical bonding, and the stabilizing energy associated with intramolecular charge transfer, such as the delocalization of lone pairs on the nitrogen and oxygen atoms into adjacent anti-bonding orbitals.

Mulliken Charges: This method partitions the total electron population among the atoms in a molecule, assigning a partial charge to each atom. These charges are useful for understanding electrostatic interactions and reactivity.

Fukui Functions: These functions are used within conceptual DFT to predict which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.48 |

| Amide Nitrogen (N-H) | -0.71 |

| Fluorine (F) | -0.34 |

| Amine Nitrogen (NH2) | -0.85 |

This compound has rotatable bonds, primarily the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated. This process identifies the lowest energy (most stable) conformations and the energy barriers between them. Understanding the preferred 3D structure of the molecule is essential, as only specific conformations may be able to bind effectively to a biological target. mdpi.com These studies are critical for ensuring that the geometry used in docking simulations is energetically favorable and thus relevant.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed view of its dynamic behavior and interactions with biological targets, such as enzymes or receptors, or its passage through biological membranes.

The process involves creating a virtual model of the compound within a simulated environment, such as a water box to mimic physiological conditions, often including a model of a biological membrane or a target protein. The interactions between all atoms in the system are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period, typically nanoseconds to microseconds.

These simulations can reveal:

Binding Stability: How stably this compound binds to its target protein, providing insights into the durability of its therapeutic effect.

Conformational Changes: The simulation can show how the compound and its target change shape upon binding, which is crucial for understanding the mechanism of action.

Key Intermolecular Interactions: It identifies the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex. For instance, MD simulations can be used to analyze the stability of interactions between the amide group or the fluoro substituent of the compound and amino acid residues of a target protein. nih.gov

Membrane Permeation: By simulating the compound's journey through a lipid bilayer, a mimic of a cell membrane, MD simulations can predict its ability to be absorbed or to cross barriers like the blood-brain barrier. nih.gov The potential of mean force (PMF) can be calculated from these simulations to determine the free energy landscape of the permeation process. nih.gov

Ligand-Based Computational Approaches

Ligand-based computational methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For aminophenyl benzamide (B126) derivatives, 3D-QSAR models have been developed to understand the requirements for their inhibitory activity against targets like histone deacetylases (HDACs). nih.govresearchgate.net

A typical QSAR study on aminophenyl benzamides involves the following steps:

Dataset Collection: A set of aminophenyl benzamide derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Molecular Descriptors Calculation: For each molecule, various physicochemical properties and structural features, known as descriptors (e.g., hydrophobic, electronic, steric), are calculated.

Model Generation: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity. A robust 3D-QSAR model for aminophenyl benzamide derivatives showed an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating good predictive power. nih.gov

Key findings from such QSAR studies on this class of compounds suggest that:

Hydrophobicity: Hydrophobic character is crucial for the biological activity. nih.govresearchgate.net

Hydrogen Bonding: The presence of hydrogen bond donating groups positively contributes to the activity. nih.govresearchgate.net

Electronic Effects: Electron-withdrawing groups can have a negative influence on the inhibitory potency. nih.gov

These insights provide a valuable guide for designing new, more potent derivatives of this compound.

Table 1: Key Findings from QSAR Models of Aminophenyl Benzamide Derivatives

| Feature | Impact on Activity | Reference |

|---|---|---|

| Hydrophobic Substituents | Enhances Inhibition | nih.govresearchgate.net |

| Hydrogen Bond Donating Groups | Positive Contribution | nih.govresearchgate.net |

| Electron Withdrawing Groups | Negative Influence | nih.gov |

| Statistical Parameter | Value | Reference |

| Correlation Coefficient (r²) | 0.99 | nih.gov |

| Cross-validated Coefficient (q²) | 0.85 | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For aminophenyl benzamide derivatives, a five-point pharmacophore model has been developed. nih.govresearchgate.net

This model consists of:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

This pharmacophore represents the key interaction points required for binding to the target. Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov Large databases of chemical compounds can be rapidly searched to identify molecules that match the pharmacophore model. nih.gov This approach is a fast and cost-effective way to discover novel hit compounds that may have the desired biological activity, which can then be prioritized for further experimental testing. nih.gov

Predictive ADMET Analysis and Drug-Likeness Evaluation (Computational)

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis uses computational models to estimate the pharmacokinetic and safety properties of a drug candidate. This early assessment helps to identify potential liabilities and guide the optimization of compounds like this compound.

The ability of a drug to be absorbed from the gastrointestinal (GI) tract is a critical factor for its oral bioavailability. Computational models can predict GI absorption based on various physicochemical properties. One common in vitro method used to predict oral absorption is the Caco-2 cell permeability assay, which uses a monolayer of human intestinal cells. researchgate.net Computational models often predict this permeability. For N-phenylbenzamide derivatives, some studies have predicted low Caco-2 permeability, suggesting they may not be well-suited for oral administration through the GI tract. researchgate.net

Other computational approaches use solubility parameters to predict absorption. nih.govproquest.com These methods calculate three-dimensional solubility parameters which can help estimate the absorption behavior. For instance, drugs that are absorbed over a long period in the digestive tract tend to fall within a specific, limited area of a Bagley diagram. nih.gov Drugs that are preferentially absorbed from the upper intestine often have partial solubility parameters for hydrogen bonding (δh) above a certain threshold. nih.govproquest.com By calculating these parameters for this compound, an initial estimation of its absorption site and extent can be made.

Table 2: Key Computational Parameters for Predicting Gastrointestinal Absorption

| Method | Key Parameter | Interpretation for High Absorption | Reference |

|---|---|---|---|

| Caco-2 Permeability | Permeability Coefficient (Papp) | High Papp value | researchgate.net |

| Solubility Parameters | 3D Solubility Parameters (δv, δh) | Values within the optimal absorption region on a Bagley diagram | nih.govproquest.com |

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain. For drugs targeting the central nervous system (CNS), crossing this barrier is essential, while for other drugs, it is desirable to avoid BBB penetration to prevent side effects. nih.gov

Computational methods can predict a compound's ability to cross the BBB. A common approach involves using molecular dynamics simulations to calculate the effective permeability (Peff) of a compound through a model of the BBB. nih.gov This method has shown a strong correlation with experimental measures like logBB (the ratio of the drug concentration in the brain to that in the blood) and logPS (permeability-surface area product). nih.gov For a set of 12 small molecules, computational predictions correlated remarkably well with both logBB (R² = 0.94) and logPS (R² = 0.90). nih.gov

Generally, compounds with lower polarity and fewer hydrogen bonds are more likely to cross the BBB. nih.gov The structure of this compound, with its two hydrogen bond donors and four acceptors (computationally predicted), would be a key factor in its predicted BBB permeability. nih.gov A logBB value greater than 3 is often considered optimal for BBB permeability. nih.gov Computational models can provide an early estimate of this value for this compound to guide its development for CNS or non-CNS applications.

Table 3: Correlation of Computational BBB Permeability Predictions with Experimental Data

| Computational Prediction | Experimental Value | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Effective Permeability (Peff) | logBB | 0.94 | nih.gov |

Calculation of Lipophilicity (LogP) and Ligand Efficiency

In the absence of specific studies on this compound, it is not possible to present detailed research findings or data tables for its calculated LogP and ligand efficiency.

Lead Optimization and Preclinical Compound Prioritization

Strategies for Multiparameter Optimization

Key parameters often considered in the MPO of benzamide (B126) scaffolds include:

Target Potency: Enhancing the inhibitory activity against the intended biological target.

Selectivity: Minimizing off-target activities to reduce potential side effects.

Metabolic Stability: Improving resistance to metabolic degradation to ensure sufficient exposure in the body.

Solubility: Increasing aqueous solubility to improve absorption and formulation possibilities.

Permeability: Optimizing the ability of the compound to cross biological membranes.

A common strategy involves creating a desirability matrix or scoring function that weights each parameter according to its importance for the specific therapeutic application. This allows for a quantitative comparison of different analogs and aids in the selection of the most promising compounds for further development.

Rational Design Based on Integrated SAR and Computational Insights

The optimization of N-(3-aminophenyl)-4-fluorobenzamide heavily relies on the integration of structure-activity relationship (SAR) studies and computational modeling. nih.gov This synergistic approach allows for a more targeted and efficient exploration of chemical space.

Structure-activity relationship studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For this compound, this would typically involve modifications at three key positions: the aminophenyl ring, the benzamide linker, and the fluorobenzoyl ring.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound | R1 (on aminophenyl ring) | R2 (on benzoyl ring) | Target Potency (IC₅₀, nM) |

| Lead | 3-NH₂ | 4-F | 100 |

| Analog 1 | 4-NH₂ | 4-F | 500 |

| Analog 2 | 3-NH₂ | H | 250 |

| Analog 3 | 3-NH₂ | 4-Cl | 80 |

| Analog 4 | 3-NHMe | 4-F | 120 |

This table is illustrative and based on general principles of medicinal chemistry.

Computational insights, such as molecular docking and quantum mechanics calculations, provide a deeper understanding of how the compound interacts with its target at the molecular level. These models can predict binding modes, identify key interactions, and rationalize observed SAR trends. For instance, computational studies might reveal that the 4-fluoro substituent on the benzoyl ring forms a favorable hydrogen bond with a specific amino acid residue in the target's active site, explaining its contribution to potency.

Methodologies for Enhancing Potency and Selectivity

Building upon the integrated SAR and computational data, specific strategies are employed to enhance the potency and selectivity of this compound. nih.govnih.gov

Enhancing Potency:

Structure-Based Design: If the 3D structure of the target is known, structure-based design can be used to introduce modifications that strengthen the binding affinity. This might involve adding functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency or other desirable characteristics. For example, the fluorine atom could be replaced with other small electron-withdrawing groups to fine-tune electronic properties.

Enhancing Selectivity:

Exploiting Target-Specific Features: Selectivity is often achieved by designing compounds that exploit subtle differences between the intended target and off-targets. This could involve targeting unique pockets or residues within the active site of the primary target that are not present in related proteins.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the compound into a bioactive conformation that is more specific for the intended target.

Table 2: Impact of Modifications on Potency and Selectivity

| Modification | Rationale | Expected Outcome |

| Introduction of a small alkyl group on the 3-amino group | Explore the steric and electronic effects in the binding pocket. | May increase potency if the pocket can accommodate the group. |

| Replacement of the 4-fluoro substituent with a cyano group | Alter hydrogen bonding capacity and electronic distribution. | Potential for enhanced potency and selectivity. |

| Cyclization of the aminophenyl moiety | Reduce conformational flexibility. | May improve selectivity by favoring a target-specific conformation. |

This table is illustrative and based on general principles of medicinal chemistry.

Development of Efficient Synthetic Routes for Optimized Leads

As lead optimization progresses, the development of efficient and scalable synthetic routes for the most promising analogs becomes crucial. researchgate.net An ideal synthetic route should be high-yielding, cost-effective, and amenable to the production of larger quantities of the compound for preclinical and, eventually, clinical studies.

A common synthetic approach to this compound and its analogs involves the coupling of a substituted aniline (B41778) with a substituted benzoic acid or its corresponding acyl chloride.

A plausible synthetic route for this compound would be the reaction of 3-nitroaniline (B104315) with 4-fluorobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Scheme 1: Plausible Synthesis of this compound

Amide Coupling: 4-Fluorobenzoyl chloride is reacted with 3-nitroaniline in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM) to form N-(3-nitrophenyl)-4-fluorobenzamide.

Nitro Reduction: The resulting nitro compound is then reduced to the corresponding amine, this compound, using a standard reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Optimization of this route would focus on:

Reaction Conditions: Screening different solvents, bases, and temperatures to maximize the yield and purity of the coupling reaction.

Reducing Agents: Evaluating various reduction methods to find the most efficient and selective conditions for the nitro group reduction.

Purification: Developing a robust purification strategy, such as crystallization or chromatography, to obtain the final compound with high purity.

The ability to efficiently synthesize a range of analogs is fundamental to the iterative cycle of design, synthesis, and testing that drives lead optimization forward.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for N-(3-aminophenyl)-4-fluorobenzamide Analogues